molecular formula C9H16N2O4 B4303753 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide

Cat. No. B4303753
M. Wt: 216.23 g/mol
InChI Key: BUOLWXHQUTZCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide, also known as oxazolidinone, is a class of synthetic antibiotics that has been widely used in clinical settings for the treatment of various bacterial infections. Oxazolidinone was first discovered in the late 1970s and has since been developed into a potent antibiotic agent due to its unique mechanism of action and broad-spectrum activity against both gram-positive and gram-negative bacteria.

Mechanism of Action

Oxazolidinone works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. By doing so, it prevents the formation of the initiation complex and the subsequent translation of mRNA into protein. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects:
Oxazolidinone has been found to have minimal toxicity and low side effects in comparison to other antibiotics. It is well-absorbed in the gastrointestinal tract and has a long half-life, allowing for once-daily dosing. Oxazolidinone has also been found to have excellent tissue penetration, allowing for effective treatment of infections in various organs and tissues.

Advantages and Limitations for Lab Experiments

Oxazolidinone has several advantages for lab experiments, including its broad-spectrum activity against a wide range of bacteria, its low toxicity, and its ability to penetrate tissues effectively. However, it is important to note that 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamidee is a synthetic compound and may have limitations in terms of its ability to mimic natural compounds found in bacteria.

Future Directions

There are several future directions for the research and development of 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamidee. One potential area of focus is the development of new derivatives with improved activity against resistant bacteria. Another area of interest is the investigation of the potential use of 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamidee in combination with other antibiotics to enhance its effectiveness. Additionally, there is a need for further research to better understand the mechanism of action of 3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamidee and its potential impact on bacterial virulence and resistance.

Scientific Research Applications

Oxazolidinone has been extensively studied in scientific research for its potential use in the treatment of bacterial infections. It has been shown to be effective against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Oxazolidinone has also been found to be effective in treating infections caused by gram-negative bacteria, such as Acinetobacter baumannii and Pseudomonas aeruginosa.

properties

IUPAC Name

3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-8(2)9(3,14)11(7(13)15-8)5-4-6(10)12/h14H,4-5H2,1-3H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOLWXHQUTZCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCC(=O)N)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide
Reactant of Route 2
3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide
Reactant of Route 3
3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide
Reactant of Route 4
3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide
Reactant of Route 5
3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide
Reactant of Route 6
3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propanamide

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